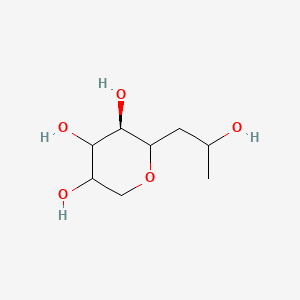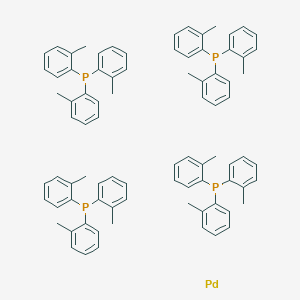
Tetrakis(tri-o-tolylphosphine)palladium(0)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(tri-o-tolylphosphine)palladium(0) is a coordination complex of palladium with four tri-o-tolylphosphine ligands. This compound is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions. It is known for its bright yellow crystalline appearance and its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrakis(tri-o-tolylphosphine)palladium(0) can be synthesized through the reduction of palladium(II) precursors in the presence of tri-o-tolylphosphine. One common method involves the reduction of sodium chloropalladate with hydrazine in the presence of tri-o-tolylphosphine. The reaction can be carried out in a one-pot process without isolating intermediates .
Industrial Production Methods
While specific industrial production methods for Tetrakis(tri-o-tolylphosphine)palladium(0) are not well-documented, the general approach involves the use of palladium(II) salts and tri-o-tolylphosphine under controlled conditions to ensure high yield and purity. The compound is sensitive to air and moisture, requiring careful handling and storage.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(tri-o-tolylphosphine)palladium(0) is primarily involved in cross-coupling reactions, including:
Oxidative Addition: The palladium(0) center undergoes oxidative addition with organic halides.
Transmetalation: The intermediate formed undergoes transmetalation with organometallic reagents or boronic acids.
Reductive Elimination: The final step involves reductive elimination to form the desired product.
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, alkyl halides, vinyl halides, organometallic reagents, and boronic acids. Typical conditions involve the use of solvents like toluene or THF, and the reactions are often carried out under inert atmospheres to prevent oxidation.
Major Products
The major products formed from these reactions are typically biaryl compounds, alkenes, and other carbon-carbon or carbon-heteroatom bonded structures. These products are valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Tetrakis(tri-o-tolylphosphine)palladium(0) has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and natural products.
Medicine: It plays a role in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of Tetrakis(tri-o-tolylphosphine)palladium(0) involves several key steps:
Oxidative Addition: The palladium(0) center reacts with an organic halide to form a palladium(II) complex.
Transmetalation: The palladium(II) complex undergoes transmetalation with an organometallic reagent or boronic acid.
Reductive Elimination: The final step involves reductive elimination to form the desired product and regenerate the palladium(0) catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(triphenylphosphine)palladium(0): Similar in structure but uses triphenylphosphine ligands instead of tri-o-tolylphosphine.
Tetrakis(triphenylphosphine)platinum(0): A platinum analog with similar catalytic properties.
Tetrakis(triphenylphosphine)nickel(0): A nickel analog used in similar cross-coupling reactions.
Uniqueness
Tetrakis(tri-o-tolylphosphine)palladium(0) is unique due to its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes. The tri-o-tolylphosphine ligands provide steric and electronic properties that can be advantageous in certain reactions compared to other phosphine ligands.
Eigenschaften
Molekularformel |
C84H84P4Pd |
|---|---|
Molekulargewicht |
1323.9 g/mol |
IUPAC-Name |
palladium;tris(2-methylphenyl)phosphane |
InChI |
InChI=1S/4C21H21P.Pd/c4*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;/h4*4-15H,1-3H3; |
InChI-Schlüssel |
ZVMUKASMEVIQJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



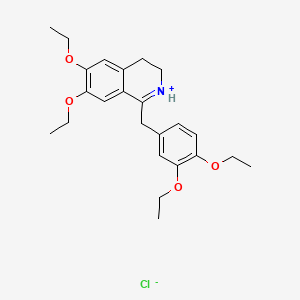
![4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11927383.png)
![2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride](/img/structure/B11927390.png)
![4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid](/img/structure/B11927394.png)

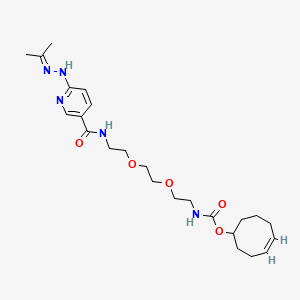
![2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone](/img/structure/B11927414.png)
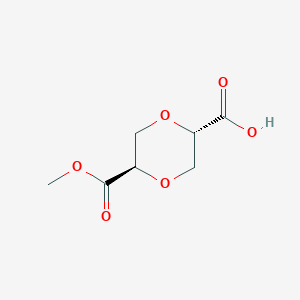
![N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B11927437.png)
![3,6-Di-1-(3,3-difluoroazetidinyl)-9-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]xanthylium, inner salt](/img/structure/B11927453.png)
